molecular formula C20H17BrN2O5 B12907263 N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine CAS No. 646505-49-9

N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine

Cat. No.: B12907263
CAS No.: 646505-49-9
M. Wt: 445.3 g/mol
InChI Key: ZEAOOTYTERCBMG-GFCCVEGCSA-N
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Description

N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline moiety, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Moiety: This can be achieved through various synthetic routes, including the Skraup synthesis or Friedländer synthesis, which involve the cyclization of aniline derivatives with carbonyl compounds.

    Coupling with Phenoxy Group: The brominated quinoline is then coupled with a phenoxy derivative through nucleophilic substitution or other suitable coupling reactions.

    Formation of the Propanoyl Glycine Moiety: The final step involves the acylation of glycine with the intermediate compound, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: De-brominated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-2-{4-[(7-Chloroquinolin-2-yl)oxy]phenoxy}propanoyl]glycine: Similar structure but with a chloro group instead of a bromo group.

    N-[(2R)-2-{4-[(7-Fluoroquinolin-2-yl)oxy]phenoxy}propanoyl]glycine: Similar structure but with a fluoro group instead of a bromo group.

    N-[(2R)-2-{4-[(7-Iodoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine: Similar structure but with an iodo group instead of a bromo group.

Uniqueness

The presence of the bromo group in N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine may confer unique properties, such as increased reactivity in substitution reactions and potential biological activity. The specific positioning of the bromo group can also influence the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

646505-49-9

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

2-[[(2R)-2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoyl]amino]acetic acid

InChI

InChI=1S/C20H17BrN2O5/c1-12(20(26)22-11-19(24)25)27-15-5-7-16(8-6-15)28-18-9-3-13-2-4-14(21)10-17(13)23-18/h2-10,12H,11H2,1H3,(H,22,26)(H,24,25)/t12-/m1/s1

InChI Key

ZEAOOTYTERCBMG-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2

Canonical SMILES

CC(C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2

Origin of Product

United States

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